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Compound of Interest

Compound Name: WIN 51708

Cat. No.: B1683591 Get Quote

For: Researchers, scientists, and drug development professionals.

Disclaimer: While the query specified an interest in antiviral applications, a comprehensive

review of preclinical research reveals that the primary and most extensively documented

application of WIN 51708 is as a neurokinin-1 (NK1) receptor antagonist. This guide will

therefore focus on its core, evidence-based preclinical applications in neuroscience, while also

addressing its secondary role as a muscarinic receptor modulator.

Executive Summary
WIN 51708 (17β-hydroxy-17α-ethynyl-5α-androstano[3,2-b]pyrimido[1,2-a]benzimidazole) is a

potent, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the

neurotransmitter Substance P. A key characteristic of WIN 51708 is its significant species

selectivity, demonstrating a much higher affinity for the rat NK1 receptor than for its human

counterpart. Its preclinical profile is primarily defined by its effects on the central nervous

system, where it has been investigated in models of substance abuse and anxiety.

Furthermore, WIN 51708 has been identified as an allosteric modulator of muscarinic

acetylcholine receptors (mAChRs), indicating a complex pharmacological profile. While the

broader class of NK1 receptor antagonists has been generally associated with potential

antiviral properties, specific preclinical data detailing such activity for WIN 51708 is limited in

the available scientific literature.[1][2]
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Neurokinin-1 (NK1) Receptor Antagonism
WIN 51708 functions as a competitive antagonist at the NK1 receptor. By occupying the

receptor, it blocks the binding of the endogenous ligand, Substance P, thereby inhibiting

downstream signaling pathways. Substance P signaling through the NK1 receptor, a G-protein

coupled receptor (GPCR), primarily involves the activation of the Gq alpha subunit, leading to

the stimulation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

This cascade is fundamental in mediating neuronal excitation and inflammatory processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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